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Compound of Interest

Compound Name:
1-(2-Chloropyridin-4-

yl)ethanamine

Cat. No.: B1454924 Get Quote

1-(2-Chloropyridin-4-yl)ethanamine is a chiral primary amine featuring a substituted pyridine

core. This molecule has emerged as a significant building block in medicinal and agricultural

chemistry. Its structural components—a nucleophilic primary amine, a chiral center, and an

electronically modified pyridine ring—provide a versatile platform for synthesizing complex

molecular architectures. The presence of the chlorine atom at the 2-position and the ethylamine

group at the 4-position creates a specific electronic and steric profile that is instrumental in its

reactivity and application.

This guide, intended for researchers and drug development professionals, offers a

comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-
(2-Chloropyridin-4-yl)ethanamine. The insights provided herein are grounded in established

chemical principles and aim to facilitate its effective utilization in research and development. Its

chiral nature is particularly noteworthy, making its enantiomerically pure forms, such as (S)-1-
(2-Chloropyridin-4-yl)ethanamine, highly valuable for developing stereospecific active

pharmaceutical ingredients (APIs), thereby enhancing efficacy and minimizing off-target effects.

[1]

Physicochemical and Structural Properties
The fundamental properties of a chemical entity govern its behavior in both reactive and

biological systems. Understanding these characteristics is a prerequisite for any application,

from reaction design to formulation.
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Molecular Structure
The structure of 1-(2-Chloropyridin-4-yl)ethanamine is defined by a pyridine ring substituted

at the C2 position with a chlorine atom and at the C4 position with a 1-aminoethyl group. The

carbon atom alpha to the amino group is a stereocenter.

Caption: Figure 1: Chemical Structure.

Core Properties
The physicochemical data for 1-(2-Chloropyridin-4-yl)ethanamine and its common precursor

are summarized below. This data is critical for determining appropriate solvents, reaction

temperatures, and storage conditions.

Property Value Source

IUPAC Name
1-(2-Chloropyridin-4-yl)ethan-

1-amine
-

CAS Number 937399-99-0 ((S)-enantiomer) [1]

Molecular Formula C₇H₉ClN₂ [1]

Molecular Weight 156.61 g/mol [1]

Appearance
Varies; often an oil or low-

melting solid
General

Boiling Point Estimated >220 °C [2]

Storage
Store at room temperature or

refrigerated
[1]

pKa (Pyridine N) Estimated ~2-3 [2]

pKa (Amine -NH₃⁺) Estimated ~9-10 [2]

Synthesis and Manufacturing
The most prevalent and industrially scalable synthesis of 1-(2-Chloropyridin-4-yl)ethanamine
is achieved through the reductive amination of its corresponding ketone precursor, 2-chloro-4-
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acetylpyridine.[3][4] This method is favored due to the commercial availability of the starting

materials and the high efficiency of the transformation.

Precursor Synthesis: 2-Chloro-4-acetylpyridine
The starting ketone, 2-chloro-4-acetylpyridine (CAS: 23794-15-2), is a stable solid with a

melting point of 35-40 °C. It serves as a versatile intermediate for various pharmaceuticals and

agrochemicals.[3] Its synthesis can be accomplished through several routes, often starting from

picolinic acid derivatives or other substituted pyridines.[5]

Reductive Amination Workflow
Reductive amination is a powerful transformation that converts a carbonyl group into an amine

via an intermediate imine.[4] This one-pot reaction is highly valued in drug discovery for its

operational simplicity and efficiency.

Figure 2: Synthesis via Reductive Amination
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Caption: Figure 2: Reductive Amination Workflow.
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Detailed Experimental Protocol (Illustrative)
This protocol describes a standard laboratory procedure for the synthesis.

Reaction Setup: To a solution of 2-chloro-4-acetylpyridine (1.0 eq) in a suitable solvent (e.g.,

methanol, ethanol) in a round-bottom flask, add an ammonia source, such as ammonium

acetate (5-10 eq).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation

of the intermediate imine. The progress can be monitored by TLC or LC-MS.

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such

as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

(1.5-2.0 eq), portion-wise. These reagents are selective for the imine over the ketone,

preventing reduction of the starting material.[6]

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

Monitor for the disappearance of the imine intermediate.

Work-up: Quench the reaction by slowly adding aqueous HCl. Basify the mixture with

aqueous NaOH or Na₂CO₃ to a pH > 10.

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl

acetate) three times.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by silica gel

column chromatography to yield the desired amine.

Asymmetric Synthesis
For pharmaceutical applications, obtaining a single enantiomer is often critical.[1] Asymmetric

reductive amination can be achieved by using chiral catalysts or auxiliaries.[7] Chiral half-

sandwich iridium or rhodium catalysts, in combination with a hydrogen source, can facilitate the

direct asymmetric reductive amination of the ketone precursor with high enantioselectivity.[7]

This approach provides direct access to enantiopure (R)- or (S)-1-(2-Chloropyridin-4-
yl)ethanamine, which is essential for structure-activity relationship (SAR) studies.
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Chemical Reactivity
The reactivity of 1-(2-Chloropyridin-4-yl)ethanamine is dictated by its three primary functional

components: the primary amine, the chloro-substituent, and the pyridine ring nitrogen.

Figure 3: Key Reactive Sites

Figure 3: Key Reactive Sites
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Caption: Figure 3: Key Reactive Sites.

Primary Amine: The amino group is a potent nucleophile and a Brønsted-Lowry base. It

readily undergoes acylation with acyl chlorides or anhydrides to form amides, alkylation with

alkyl halides, and can participate in a second reductive amination with other carbonyl

compounds to form secondary amines.[8] This functionality is the most common handle for

derivatization in drug discovery.

2-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible

to nucleophilic aromatic substitution (SNAr), although it is less reactive than a chlorine at the

4-position. It can be displaced by strong nucleophiles like alkoxides, thiolates, or amines

under forcing conditions. More importantly, it serves as an excellent handle for transition-
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metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig),

allowing for the introduction of aryl, alkyl, or alkyne groups.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic, though its

basicity is reduced by the electron-withdrawing effect of the chlorine atom. It can be

protonated by acids to form pyridinium salts, which can alter the compound's solubility and

reactivity. It also acts as a ligand for coordinating with metal centers.

Applications in Drug Discovery and Agrochemicals
The unique combination of chirality and versatile reactive handles makes 1-(2-Chloropyridin-
4-yl)ethanamine a valuable intermediate.

Pharmaceutical Intermediate: This compound is a key building block in the synthesis of APIs

targeting a range of therapeutic areas. Its chiral nature is crucial for creating enantiomerically

pure drugs, which is a common requirement for modern pharmaceuticals to improve

therapeutic index and reduce side effects.[1] It is particularly valuable in developing agents

for central nervous system (CNS) disorders.[1] The 2-chloropyridine motif is found in

numerous bioactive molecules, including potent and selective Met kinase inhibitors used in

oncology.[9]

Scaffold for Library Synthesis: In medicinal chemistry, the amine group provides a

straightforward point for diversification. By reacting the amine with a library of carboxylic

acids, sulfonyl chlorides, or isocyanates, chemists can rapidly generate a large array of

amide, sulfonamide, or urea derivatives for high-throughput screening. The chloro-

substituent offers a secondary point for diversification via cross-coupling reactions.

Agrochemical Research: The chloropyridine scaffold is prevalent in modern pesticides and

herbicides. The structural framework provided by this intermediate can be incorporated into

new potential agrochemicals to enhance their biological activity and tune their physical

properties.[1]

Safety and Handling
As with all halogenated aromatic amines, 1-(2-Chloropyridin-4-yl)ethanamine should be

handled with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based
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on related structures, it may be harmful if swallowed, cause skin irritation, and serious eye

irritation.[10] It should be stored in a tightly sealed container in a dry, cool place.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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